molecular formula C22H41NO3 B12745749 N-Oleoyl-4-aminobutyric acid CAS No. 133177-46-5

N-Oleoyl-4-aminobutyric acid

Cat. No.: B12745749
CAS No.: 133177-46-5
M. Wt: 367.6 g/mol
InChI Key: NFYDTZXYPVTQHJ-KTKRTIGZSA-N
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Description

N-Oleoyl-4-aminobutyric acid is a compound with the molecular formula C22H41NO3. It is a derivative of gamma-aminobutyric acid (GABA) where the amino group is acylated with oleic acid. This compound is part of the N-acyl amino acids family, which are known for their role in various biological processes and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Oleoyl-4-aminobutyric acid typically involves the acylation of 4-aminobutyric acid with oleic acid. This reaction can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

large-scale synthesis would likely involve similar acylation reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Oleoyl-4-aminobutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in cellular signaling and metabolism.

    Medicine: Potential therapeutic applications due to its structural similarity to GABA, which is a key neurotransmitter.

    Industry: Possible use in the formulation of bioactive compounds and materials.

Mechanism of Action

The mechanism of action of N-Oleoyl-4-aminobutyric acid involves its interaction with various molecular targets. It is believed to modulate the activity of GABA receptors, influencing neurotransmission. Additionally, it may interact with other signaling pathways, including those involving fatty acid amides and endocannabinoids .

Comparison with Similar Compounds

Similar Compounds

  • N-Linoleoyl-4-aminobutyric acid
  • N-Arachidonoyl-4-aminobutyric acid
  • N-Palmitoyl-4-aminobutyric acid

Uniqueness

N-Oleoyl-4-aminobutyric acid is unique due to its specific fatty acid moiety (oleic acid), which imparts distinct physicochemical properties and biological activities compared to other N-acyl amino acids. Its specific interactions with molecular targets and pathways also differentiate it from similar compounds .

Properties

CAS No.

133177-46-5

Molecular Formula

C22H41NO3

Molecular Weight

367.6 g/mol

IUPAC Name

4-[[(Z)-octadec-9-enoyl]amino]butanoic acid

InChI

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h9-10H,2-8,11-20H2,1H3,(H,23,24)(H,25,26)/b10-9-

InChI Key

NFYDTZXYPVTQHJ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCC(=O)O

Origin of Product

United States

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